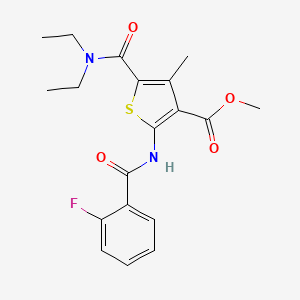![molecular formula C20H22N2O3S B3436785 N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B3436785.png)
N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE
Übersicht
Beschreibung
N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of sulfonylphenylacetamides This compound is characterized by the presence of a quinoline ring system substituted with trimethyl groups and a sulfonyl group attached to a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline, which can be synthesized via the condensation of aniline with acetone in the presence of a catalyst such as tungstophosphoric acid supported on γ-Al2O3 . The resulting quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group . Finally, the sulfonylated intermediate is reacted with phenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. These interactions result in the modulation of various cellular pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound, known for its antioxidant properties.
Sulfonylphenylacetamides: A class of compounds with similar structural features and potential biological activities.
Uniqueness
N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE is unique due to the combination of the quinoline and sulfonylphenylacetamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[4-(2,2,4-trimethylquinolin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-13-20(3,4)22(19-8-6-5-7-18(14)19)26(24,25)17-11-9-16(10-12-17)21-15(2)23/h5-13H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOYHHRXMPVNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA](/img/structure/B3436703.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3436704.png)
![3-(2,4-dichlorobenzoyl)-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea](/img/structure/B3436709.png)
![N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3436723.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B3436728.png)

![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3436744.png)

![1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3436766.png)
![2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B3436770.png)

![1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B3436788.png)
![7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3436795.png)
![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3436797.png)
